FXR Antagonism in a Cellular Context: A Quantifiable Differentiation Point Against Other Triazolopyrimidine Chemotypes
The compound demonstrates a discrete FXR antagonism profile with an IC50 of 849 nM in a cell-based transactivation assay (HEK293T cells, beta-lactamase reporter gene, 16 h incubation) [1]. This contrasts with the primary pharmacology of published triazolopyrimidine probes, which are predominantly directed at kinase, deubiquitinase, or demethylase targets. For example, the potent USP28 inhibitor compound 19 (IC50 = 1.10 μM) and LSD1 inhibitor compound 27 (IC50 = 0.564 μM) exhibit target profiles orthogonal to FXR, underscoring that the N3-p-tolyl/C7-benzylthio substitution pattern vectors the scaffold toward nuclear receptor engagement rather than enzymatic inhibition [2][3].
| Evidence Dimension | Target engagement potency (IC50) and target class specificity |
|---|---|
| Target Compound Data | FXR IC50 = 849 nM (cell-based transactivation assay) [1] |
| Comparator Or Baseline | USP28 inhibitor compound 19: IC50 = 1.10 μM (enzymatic assay) [2]; LSD1 inhibitor compound 27: IC50 = 0.564 μM (enzymatic assay) [3] |
| Quantified Difference | Target compound engages FXR (nuclear receptor); comparators engage USP28 (deubiquitinase) and LSD1 (demethylase). Direct IC50 comparison not applicable due to orthogonal targets. |
| Conditions | FXR: HEK293T cells, GW4064-induced transactivation, beta-lactamase reporter, 16 h. USP28: enzymatic assay. LSD1: enzymatic assay. |
Why This Matters
Procurement for FXR-related studies requires this specific N3-p-tolyl/C7-benzylthio pairing; alternative triazolopyrimidine chemotypes with enzymatic activity profiles (USP28/LSD1) will not replicate the nuclear receptor pharmacology.
- [1] BindingDB Entry for BDBM50015420. IC50: 849 nM for FXR. Accessed 2026. View Source
- [2] Liu, Z.; et al. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharm. Sin. B 2020, 10, 1528–1539. View Source
- [3] Li, Z.-H.; et al. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Med. Chem. Lett. 2017, 8, 348–353. View Source
